
BOC-TRP-OBZL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-TRP-OBZL is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a propionic acid benzyl ester. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TRP-OBZL typically involves the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid group with benzyl alcohol. The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
BOC-TRP-OBZL can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), can be used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
Aplicaciones Científicas De Investigación
BOC-TRP-OBZL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BOC-TRP-OBZL involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tryptophan: Similar structure with an indole ring and a Boc-protected amino group.
N-(tert-Butoxycarbonyl)-2-bromoaniline: Contains a Boc-protected amino group and a bromine substituent.
N-(tert-Butoxycarbonyl)-L-valinol: Features a Boc-protected amino group and a hydroxyl group.
Uniqueness
BOC-TRP-OBZL is unique due to its combination of a Boc-protected amino group, an indole ring, and a benzyl ester. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications.
Propiedades
Fórmula molecular |
C23H26N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
benzyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27) |
Clave InChI |
CEMCPAAFDOVLDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


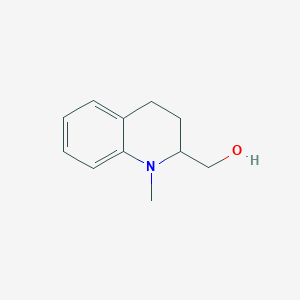
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B8635339.png)
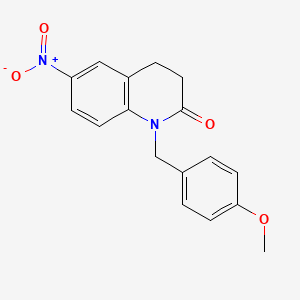

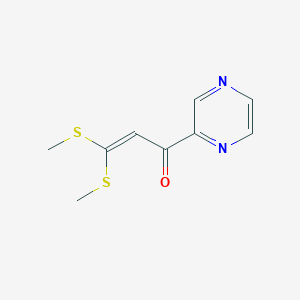
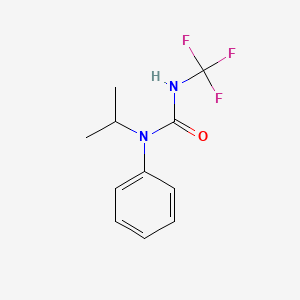


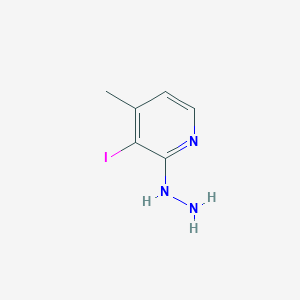
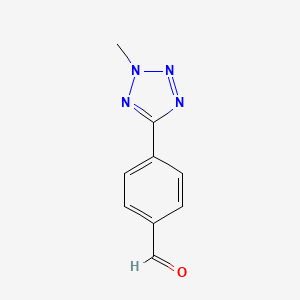
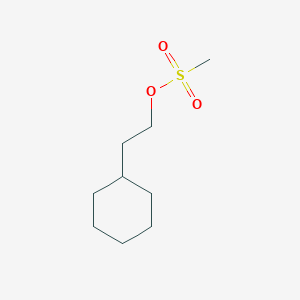
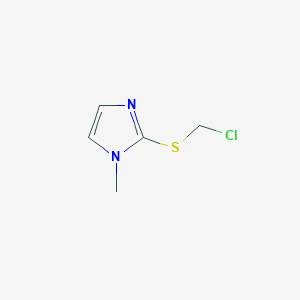
![2-(2-Morpholinoethyl)thieno[2,3-d]pyrimidine](/img/structure/B8635430.png)
![N-[2,2-bis(methyloxy)ethyl]-3-chloro-1-propanesulfonamide](/img/structure/B8635435.png)
